5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,6-dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-15(2)21-18-17(16-7-5-4-6-8-16)13-20-24(18)19(14)23-11-9-22(3)10-12-23/h4-8,13H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQKFBBPKOPQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may begin with the preparation of a pyrazole intermediate, which is then reacted with a pyrimidine derivative to form the desired pyrazolo[1,5-a]pyrimidine core.
Chemical Reactions Analysis
5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinyl group can be replaced with other nucleophiles under appropriate conditions
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. Research indicates that compounds within this family can inhibit tumor cell proliferation by modulating critical signaling pathways involved in cell growth and survival. Notably, studies have reported significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These findings suggest that 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine could serve as a lead compound for developing new anticancer agents .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory processes. The structure of the compound suggests mechanisms that could lead to reduced inflammation and pain relief, making it a candidate for further exploration in treating inflammatory diseases .
Synthesis and Structural Characterization
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multiple steps that enhance their structural diversity and biological activity. Recent advancements have focused on optimizing synthetic routes to improve yields and reduce toxicity. For instance, the reaction of substituted aminopyrazoles with various electrophiles has been a common strategy to develop new derivatives with enhanced pharmacological profiles .
Synthetic Pathways
The synthesis often begins with aminopyrazole derivatives, which are then subjected to electrophilic substitution reactions. This approach allows for the introduction of various functional groups that can further modulate biological activity.
Case Studies
Several studies have documented the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
- A study highlighted the development of compounds exhibiting both anticancer and anti-inflammatory activities through structural modifications of the pyrazolo[1,5-a]pyrimidine core.
- Another research effort focused on synthesizing derivatives with improved selectivity and potency against specific cancer types while maintaining lower toxicity profiles compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, the compound may inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation . In cancer research, it may act by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Position 3: Aryl Groups
- 3-Phenylpyrazolo[1,5-a]pyrimidine (CAS 55405-67-9) : Lacks the 5,6-dimethyl and 7-piperazinyl groups. Exhibits moderate antituberculosis activity but significant cytotoxicity (SI <7.2) .
- 3-(4-Fluorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 439097-10-6) : Incorporates electron-withdrawing groups (F, CF₃), enhancing binding to hydrophobic enzyme pockets .
Position 5 and 6: Alkyl Substitutions
- 6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine (CAS 899395-72-3): Replaces 4-methylpiperazine with piperidine.
Position 7: Amine and Heterocyclic Groups
- 7-Amino-5,2-diphenylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile: Demonstrates strong kinase inhibition due to the electron-deficient dicarbonitrile motif but suffers from poor solubility .
- 7-Hydroxypyrazolo[1,5-a]pyrimidine derivatives: Exhibit reduced cytotoxicity compared to amino analogs but lower potency against Mycobacterium tuberculosis (M. tb) .
Key Findings :
- The 4-methylpiperazinyl group in the target compound reduces cytotoxicity compared to morpholine or hydroxyl analogs, likely due to improved solubility and reduced off-target interactions .
- Methyl groups at positions 5 and 6 enhance metabolic stability, as seen in reduced CYP450-mediated oxidation in preclinical studies .
Physicochemical Properties
Biological Activity
5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancers, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.4 g/mol. The compound features a pyrazolo-pyrimidine core structure, which is known for its diverse biological activities.
Research indicates that compounds with similar structural motifs often interact with microtubules, leading to effects on cell division and proliferation. The pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division. This inhibition can lead to apoptosis in cancer cells.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). In these studies, the compound exhibited IC50 values ranging from 0.39 μM to 49.85 μM depending on the cell line tested .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.46 |
| A549 | 0.39 |
| HCT116 | 14.31 |
Mechanistic Insights
The compound's mechanism involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. It has been reported that derivatives with similar structures can bind to colchicine sites on tubulin, inhibiting polymerization and promoting depolymerization .
Case Studies
- MCF-7 Breast Cancer Cells : In a study evaluating the effects of various pyrazolo derivatives on MCF-7 cells, it was found that compounds similar to this compound induced significant apoptosis at low concentrations .
- A549 Lung Cancer Cells : Another study highlighted the efficacy of this compound in inhibiting the growth of A549 cells with an IC50 value of 0.39 μM. The study noted that the compound induced autophagy without triggering apoptosis in certain contexts .
Pharmacological Profile
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess anti-inflammatory effects and antimicrobial activity against specific bacterial strains .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyrimidine derivatives like 5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine?
Answer:
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves condensation reactions between aminopyrazole precursors and dielectrophilic reagents (e.g., 1,3-diketones, enaminones, or β-keto esters). For example, the pyrazolo[1,5-a]pyrimidine core can be formed by reacting 5-aminopyrazoles with acetylacetone or ethyl acetoacetate under acidic conditions (e.g., acetic acid) at reflux temperatures . Subsequent functionalization at position 7 (e.g., introducing the 4-methylpiperazinyl group) often requires substitution reactions using nucleophilic reagents like 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) . Key steps include regiochemical control during cyclization and purification via recrystallization (e.g., ethanol/DMF mixtures) .
Basic: How is the structural integrity of this compound confirmed?
Answer:
Structural validation relies on multi-spectroscopic techniques:
- 1H/13C NMR : Assignments of methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and piperazine protons (δ 2.5–3.5 ppm) confirm substitution patterns .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 404.2 for C₂₃H₂₈N₆) verify molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C: 68.29%, H: 6.98%, N: 20.78%) .
- X-ray crystallography (if available): Resolves ambiguities in regiochemistry and stereochemistry .
Advanced: How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Answer:
Regioselectivity issues arise when unsymmetrical dielectrophilic reagents (e.g., β-keto esters) react with aminopyrazoles. Strategies include:
- Reagent design : Use of sterically hindered substituents to direct cyclization (e.g., methyl groups at positions 5 and 6) .
- Advanced NMR : 1H-15N HMBC or NOESY experiments differentiate between regioisomers .
- Isolation of intermediates : Trapping intermediates (e.g., enaminones) for structural analysis .
- Computational modeling : DFT calculations predict thermodynamic stability of regioisomers .
Advanced: What contradictions exist in reported biological activities of pyrazolo[1,5-a]pyrimidines, and how can they be resolved?
Answer:
Contradictions often stem from:
- Varied assay conditions : Inconsistent IC₅₀ values for kinase inhibition due to differences in ATP concentrations .
- Structural analogs : Subtle substituent changes (e.g., piperazine vs. morpholine at position 7) drastically alter selectivity (e.g., anticancer vs. antiviral activity) .
Resolution methods : - Standardized assays : Use uniform protocols (e.g., CEREP Panels) for cross-comparison.
- SAR studies : Systematic variation of substituents (e.g., methyl, phenyl) to map activity trends .
- Crystallographic data : Co-crystal structures with target proteins (e.g., CDK2) reveal binding modes .
Advanced: What pharmacokinetic challenges are associated with this compound?
Answer:
Key challenges include:
- Low solubility : The hydrophobic phenyl and pyrimidine groups reduce aqueous solubility. Solutions: Formulate with cyclodextrins or PEGylation .
- Metabolic instability : Piperazine rings are prone to N-oxidation. Mitigation: Introduce electron-withdrawing groups (e.g., fluorine) to slow CYP450 metabolism .
- Plasma protein binding : High lipophilicity increases albumin binding, reducing free drug concentration. Optimization: Reduce logP via polar substituents (e.g., hydroxyl groups) .
Advanced: How can computational methods enhance the design of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- Docking studies : Predict binding affinity to targets (e.g., EGFR, Aurora kinases) using AutoDock Vina .
- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with bioactivity .
- MD simulations : Assess compound stability in lipid bilayers for BBB penetration predictions .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and toxicity early in design .
Basic: What biological screening assays are recommended for initial evaluation of this compound?
Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Kinase inhibition : Radiometric assays for CDKs, EGFR, or VEGFR .
- Anti-inflammatory activity : COX-1/COX-2 inhibition assays .
- Microsomal stability : Incubation with liver microsomes to assess metabolic degradation .
Advanced: How does the 4-methylpiperazine substituent influence the compound’s interaction with biological targets?
Answer:
The 4-methylpiperazine group:
- Enhances solubility : Basic nitrogen improves water solubility via protonation at physiological pH .
- Modulates binding : Forms hydrogen bonds with kinase hinge regions (e.g., EGFR T790M mutation) .
- Affects pharmacokinetics : Increases volume of distribution due to tissue penetration .
Comparative studies show morpholine or pyrrolidine analogs exhibit reduced off-target effects but lower potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
